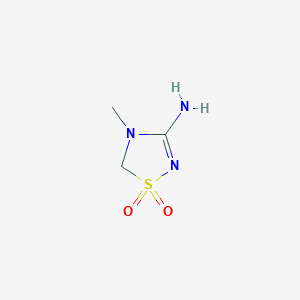
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents under controlled temperatures and solvents. For example, the reaction of hydrazine hydrate with methyl isothiocyanate in the presence of a base such as sodium hydroxide can yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.
Scientific Research Applications
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: Shares structural similarities and exhibits comparable antimicrobial and anticancer properties.
Benzothiadiazine: Known for its use in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Uniqueness
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C3H7N3O2S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
4-methyl-1,1-dioxo-5H-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C3H7N3O2S/c1-6-2-9(7,8)5-3(6)4/h2H2,1H3,(H2,4,5) |
InChI Key |
FEXVNHMHBKHJML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CS(=O)(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















